molecular formula C17H19N3O2S B5536055 N-[2-(4-methylpiperazine-1-carbonyl)phenyl]thiophene-2-carboxamide

N-[2-(4-methylpiperazine-1-carbonyl)phenyl]thiophene-2-carboxamide

Cat. No.: B5536055
M. Wt: 329.4 g/mol
InChI Key: RUPDRMZHKDHYIU-UHFFFAOYSA-N
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Description

N-[2-(4-methylpiperazine-1-carbonyl)phenyl]thiophene-2-carboxamide is a compound that combines the structural features of thiophene and piperazine. Thiophene is a five-membered aromatic ring containing sulfur, while piperazine is a six-membered ring containing two nitrogen atoms. The combination of these two heterocyclic structures through a carboxamide linkage results in a compound with potential pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylpiperazine-1-carbonyl)phenyl]thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylpiperazine-1-carbonyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antioxidant activities.

    Medicine: Explored for its potential as an anti-cancer, anti-inflammatory, and anti-hypertensive agent.

Mechanism of Action

The mechanism of action of N-[2-(4-methylpiperazine-1-carbonyl)phenyl]thiophene-2-carboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives

Uniqueness

N-[2-(4-methylpiperazine-1-carbonyl)phenyl]thiophene-2-carboxamide is unique due to its specific combination of thiophene and piperazine structures, which imparts distinct pharmacological properties.

Properties

IUPAC Name

N-[2-(4-methylpiperazine-1-carbonyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-19-8-10-20(11-9-19)17(22)13-5-2-3-6-14(13)18-16(21)15-7-4-12-23-15/h2-7,12H,8-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPDRMZHKDHYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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